

Hexadecyltrimethylammonium Hexafluorophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexadecyltrimethylammonium Hexafluorophosphate

Cat. No.: B012089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of **Hexadecyltrimethylammonium Hexafluorophosphate**

This technical guide provides a detailed overview of the core properties of **Hexadecyltrimethylammonium Hexafluorophosphate** (CTAPF₆), a quaternary ammonium salt with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical characteristics, a generalized experimental protocol for its synthesis, and methods for its characterization.

Core Properties

Hexadecyltrimethylammonium hexafluorophosphate, also known as cetyltrimethylammonium hexafluorophosphate, is a cationic surfactant. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its behavior in solution and at interfaces.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Hexadecyltrimethylammonium Hexafluorophosphate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₄₂ F ₆ NP	[1]
Molecular Weight	429.52 g/mol	[1]
CAS Number	101079-29-2	[1]
Appearance	White to almost white powder or crystal	
Melting Point	185 °C	
Purity	>98.0%	
Solubility	Soluble in hot methanol.	

Safety Information

Hexadecyltrimethylammonium Hexafluorophosphate is classified as a skin and eye irritant. Appropriate personal protective equipment should be used when handling this compound.

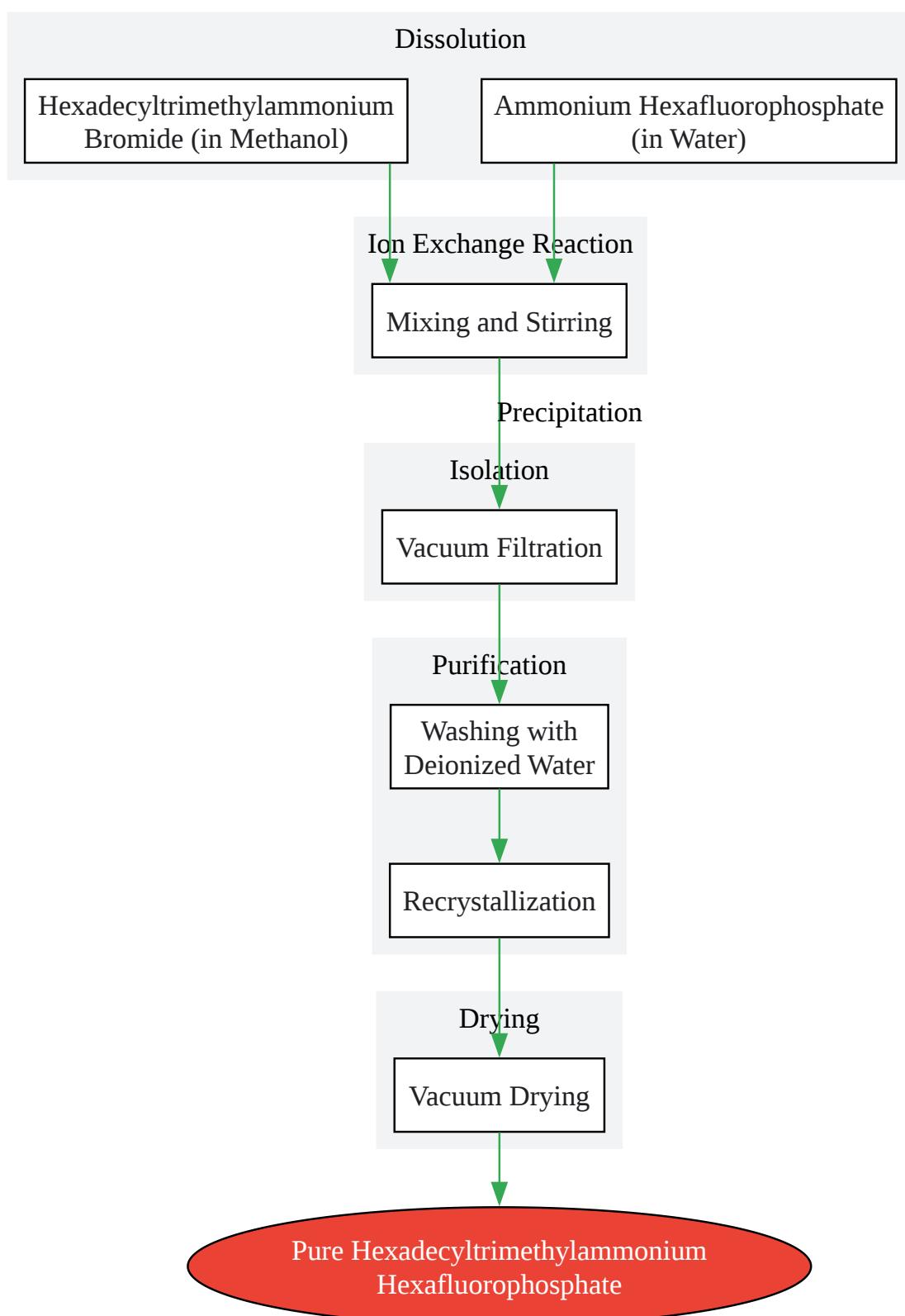
Experimental Protocols

While a detailed, peer-reviewed synthesis protocol specifically for

Hexadecyltrimethylammonium Hexafluorophosphate is not readily available in the public domain, a general and widely applicable method for the synthesis of quaternary ammonium hexafluorophosphate salts is through an ion exchange reaction. The following protocol is a generalized procedure based on established methods for similar compounds.[\[2\]](#)[\[3\]](#)

Generalized Synthesis via Ion Exchange

The synthesis of **Hexadecyltrimethylammonium Hexafluorophosphate** can be achieved by a metathesis reaction between a hexadecyltrimethylammonium halide (e.g., bromide or chloride) and a hexafluorophosphate salt (e.g., ammonium or potassium hexafluorophosphate) in a suitable solvent.


Materials:

- Hexadecyltrimethylammonium bromide (CTAB) or Hexadecyltrimethylammonium chloride (CTAC)
- Ammonium hexafluorophosphate (NH_4PF_6) or Potassium hexafluorophosphate (KPF_6)
- Methanol
- Deionized water
- Dichloromethane

Procedure:

- Dissolution: Dissolve Hexadecyltrimethylammonium bromide in methanol. In a separate flask, prepare a saturated aqueous solution of ammonium hexafluorophosphate.
- Reaction: Slowly add the ammonium hexafluorophosphate solution to the methanolic solution of Hexadecyltrimethylammonium bromide with constant stirring. The formation of a white precipitate (**Hexadecyltrimethylammonium Hexafluorophosphate**) should be observed due to its lower solubility in the reaction mixture.
- Isolation: After complete precipitation, collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with deionized water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water or dichloromethane/ether, to obtain a product of high purity.
- Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Hexadecyltrimethylammonium Hexafluorophosphate**.

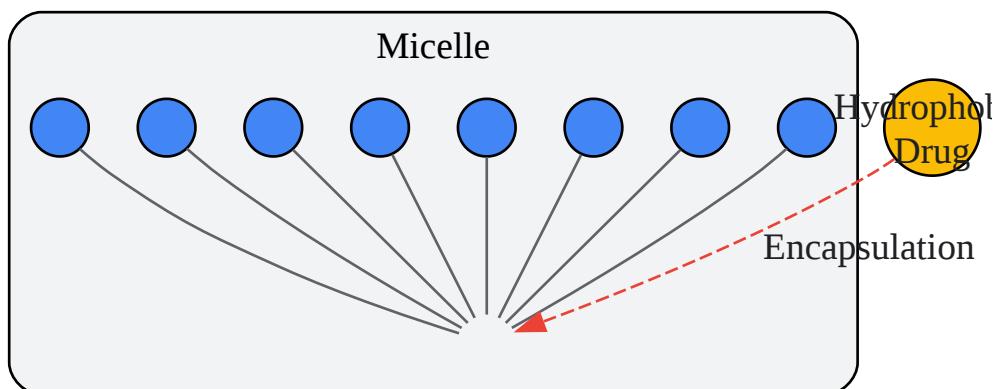
Characterization Methods

The successful synthesis and purity of **Hexadecyltrimethylammonium Hexafluorophosphate** can be confirmed using a variety of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the presence and integrity of the hexadecyltrimethylammonium cation. A ^1H NMR spectrum is available on PubChem.[\[1\]](#)
 - ^{13}C NMR: To further confirm the carbon skeleton of the cation.
 - ^{31}P NMR: To identify the hexafluorophosphate anion, which typically shows a characteristic septet due to coupling with the six fluorine atoms.
 - ^{19}F NMR: To confirm the presence of the hexafluorophosphate anion.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the cation.
- Elemental Analysis: To determine the elemental composition (C, H, N) of the compound and compare it with the theoretical values.

Thermal and Phase Behavior

Detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for **Hexadecyltrimethylammonium Hexafluorophosphate** are not readily available in the scientific literature. However, the melting point is reported to be 185 °C. For drug development professionals, understanding the thermal stability and phase transitions is critical for formulation and processing. It is recommended to perform TGA to determine the decomposition temperature and DSC to identify any polymorphic transitions or other thermal events.


Crystal Structure

Specific crystallographic data for **Hexadecyltrimethylammonium Hexafluorophosphate**, such as a Crystallographic Information File (CIF), is not publicly available. For researchers requiring detailed structural information for molecular modeling or other applications, single-crystal X-ray diffraction would be the definitive technique to elucidate the precise three-dimensional arrangement of the ions in the crystal lattice.

Applications in Drug Development

As a cationic surfactant, **Hexadecyltrimethylammonium Hexafluorophosphate** has potential applications in drug delivery systems. Its ability to form micelles in aqueous solutions can be exploited for the encapsulation and solubilization of hydrophobic drug molecules, potentially enhancing their bioavailability. The interaction of the positively charged head group with negatively charged biological membranes may also be a factor in its biological activity and delivery capabilities.

Conceptual Diagram of Micellar Drug Encapsulation

[Click to download full resolution via product page](#)

Encapsulation of a hydrophobic drug within a micelle formed by a cationic surfactant.

Conclusion

Hexadecyltrimethylammonium Hexafluorophosphate is a quaternary ammonium salt with well-defined basic properties. While detailed experimental data on its synthesis, thermal behavior, and crystal structure are limited in publicly accessible literature, this guide provides a

foundational understanding for researchers and professionals. The generalized protocols and characterization methods outlined herein offer a starting point for its synthesis and analysis. Further experimental investigation is encouraged to fully elucidate its properties for specific applications in drug development and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexadecyltrimethylammonium Hexafluorophosphate | C19H42F6NP | CID 23500182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. reddit.com [reddit.com]
- To cite this document: BenchChem. [Hexadecyltrimethylammonium Hexafluorophosphate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012089#what-are-the-properties-of-hexadecyltrimethylammonium-hexafluorophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com